molecular formula C9H7NO2 B1658560 5H-Pyrano[4,3-b]pyridin-5-one, 7-methyl- CAS No. 61436-83-7

5H-Pyrano[4,3-b]pyridin-5-one, 7-methyl-

Cat. No.: B1658560
CAS No.: 61436-83-7
M. Wt: 161.16 g/mol
InChI Key: QDKQFBOJGNEPEV-UHFFFAOYSA-N
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Description

5H-Pyrano[4,3-b]pyridin-5-one, 7-methyl-: is a heterocyclic compound that features a fused pyran and pyridine ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5H-Pyrano[4,3-b]pyridin-5-one, 7-methyl- typically involves the condensation of 4H-chromene-3-carbaldehydes with cyclic 1,3-dicarbonyl compounds. This reaction is often catalyzed by ammonium acetate, which facilitates the Knoevenagel condensation followed by 6π-electrocyclization . The reaction conditions usually involve acetic acid as the solvent and moderate heating to ensure the completion of the reaction .

Industrial Production Methods: While specific industrial production methods for 5H-Pyrano[4,3-b]pyridin-5-one, 7-methyl- are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 5H-Pyrano[4,3-b]pyridin-5-one, 7-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce reduced forms of the compound with altered functional groups .

Scientific Research Applications

Chemistry: In chemistry, 5H-Pyrano[4,3-b]pyridin-5-one, 7-methyl- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: Its ability to interact with various biological targets makes it a valuable tool for probing biological systems .

Medicine: In medicinal chemistry, 5H-Pyrano[4,3-b]pyridin-5-one, 7-methyl- is investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, which could lead to the development of new drugs .

Industry: The compound’s unique properties make it useful in the development of new materials with specific electronic or optical characteristics. It can be incorporated into polymers and other materials to enhance their performance .

Mechanism of Action

The mechanism of action of 5H-Pyrano[4,3-b]pyridin-5-one, 7-methyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Properties

IUPAC Name

7-methylpyrano[4,3-b]pyridin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c1-6-5-8-7(9(11)12-6)3-2-4-10-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDKQFBOJGNEPEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC=N2)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40434820
Record name 5H-Pyrano[4,3-b]pyridin-5-one, 7-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40434820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61436-83-7
Record name 5H-Pyrano[4,3-b]pyridin-5-one, 7-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40434820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5H-Pyrano[4,3-b]pyridin-5-one, 7-methyl-
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5H-Pyrano[4,3-b]pyridin-5-one, 7-methyl-
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5H-Pyrano[4,3-b]pyridin-5-one, 7-methyl-
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5H-Pyrano[4,3-b]pyridin-5-one, 7-methyl-
Reactant of Route 5
5H-Pyrano[4,3-b]pyridin-5-one, 7-methyl-
Reactant of Route 6
5H-Pyrano[4,3-b]pyridin-5-one, 7-methyl-

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